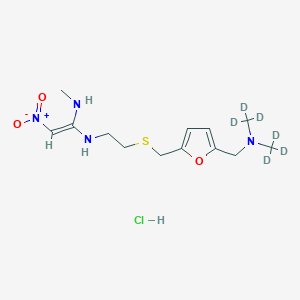
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a chemical compound with the molecular formula C₁₄H₁₀I₄O₂ and a molecular weight of 717.85 g/mol . This compound is primarily used as an impurity standard in the pharmaceutical industry, particularly in the context of levothyroxine formulations . It is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol involves multiple steps, typically starting with the iodination of phenol derivatives. The process generally includes:
Iodination: Introduction of iodine atoms to the phenol ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Etherification: Formation of the ether bond by reacting the iodinated phenol with 4-ethyl-2,6-diiodophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenol derivatives .
Aplicaciones Científicas De Investigación
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is primarily related to its role as an impurity in levothyroxine formulations. It does not have a direct therapeutic effect but is important for ensuring the purity and safety of the final pharmaceutical product . The molecular targets and pathways involved are related to its interaction with the active pharmaceutical ingredient and other excipients in the formulation .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol: Similar in structure but with variations in the position or number of iodine atoms.
2,6-Diiodophenol: Lacks the ethyl group and additional iodine atoms.
4-Ethyl-2,6-diiodophenol: Similar but without the ether linkage.
Uniqueness
This compound is unique due to the presence of multiple iodine atoms and the ether linkage, which contribute to its specific chemical properties and applications in pharmaceutical analysis .
Propiedades
IUPAC Name |
4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHIHICACCDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249820 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176258-89-2 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176258-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-[[4-(Methylamino)phenyl]methylene]bis[N,N-dimethyl-benzenamine]](/img/new.no-structure.jpg)

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)




